1,4-Diaminobutane-13C4

Descripción general

Descripción

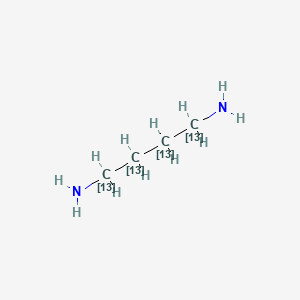

1,4-Diaminobutane, also known as putrescine, is an organic compound with the formula (CH2)4(NH2)2 . It is a colorless solid that melts near room temperature and is classified as a diamine . It is obtained by the breakdown of amino acids and is responsible for the foul odor of putrefying flesh . It has a role as a fundamental metabolite and an antioxidant .

Synthesis Analysis

1,4-Diaminobutane can be synthesized hydrothermally from a mixture of V2O5, HF, 1,4-diaminobutane, and H2O in the molar ratio 1:2:1.5:80 . It can also be synthesized from diluted sulfuric acid and 1,4-diaminobutane . In addition, it can be produced during tissue decomposition .Molecular Structure Analysis

The molecular formula of 1,4-Diaminobutane-13C4 is C4H12N2 . The molecular weight is 92.12 g/mol . The structure of 1,4-Diaminobutane has been studied using Fourier Transform Infrared absorption and Raman spectroscopy .Chemical Reactions Analysis

1,4-Diaminobutane can react with water to form a hydrogen bond . It is also involved in the formation of putrescine from ornithine .Physical And Chemical Properties Analysis

1,4-Diaminobutane is a white crystalline solid with a molecular weight of 161.07 g/mol . It is highly soluble in water . The geometrical parameters of the most stable conformation of 1,4-diaminobutane were calculated by B3LYP/6-311G (d,p) level of theory .Aplicaciones Científicas De Investigación

Atmospheric Chemistry Research

Kawamura and Bikkina (2016) provide insights into the molecular distributions of water-soluble dicarboxylic acids and related compounds in atmospheric aerosols, highlighting the role of 13C-enriched compounds like 1,4-Diaminobutane-13C4 in understanding sources and formation pathways of these acids in different environments (Kawamura & Bikkina, 2016).

Clinical Research and Diagnosis

Halliday and Rennie (1982) discuss the use of stable isotopes, including 13C-labeled compounds, in clinical science for patient safety and applicability to clinical problems, underscoring the significance of non-radioactive isotopes in diagnostics and research (Halliday & Rennie, 1982).

Soil Carbon Cycling

Leake et al. (2006) review the carbon fluxes from plants to soil microorganisms using in situ 13CO2 pulse-labelling, demonstrating the critical role of 13C-enriched compounds in tracing carbon flow in ecosystems (Leake et al., 2006).

Organic Chemistry and Environmental Science

Liu, Clapp, and Cheng (1997) explore the usefulness of the carbon-13 tracer technique for characterizing terrestrial carbon pools, highlighting how variations in 13C reflect different organic components and their dynamics in the soil (Liu, Clapp, & Cheng, 1997).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1,2,3,4-13C4)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHWZJUCRJVML-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]N)[13CH2]N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745653 | |

| Record name | (~13~C_4_)Butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diaminobutane-13C4 | |

CAS RN |

1173023-66-9 | |

| Record name | (~13~C_4_)Butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)

![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)

![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)